

Spectroscopic Characterization of 3-Fluoro-6-methylpyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: **3-Fluoro-6-methylpyridin-2-amine**

Cat. No.: **B1441904**

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This technical guide provides an in-depth analysis of the spectroscopic data for the versatile medicinal chemistry building block, **3-Fluoro-6-methylpyridin-2-amine** (CAS No. 1211520-83-0).[1] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and predictive analysis.

The unique structural arrangement of **3-Fluoro-6-methylpyridin-2-amine**, featuring a pyridine scaffold with fluorine, amine, and methyl substituents, makes it a valuable component in the synthesis of diverse compound libraries for exploring structure-activity relationships (SAR). Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Key Spectroscopic Features

The molecular structure of **3-Fluoro-6-methylpyridin-2-amine** forms the basis for interpreting its spectral data. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom on the pyridine ring dictates the electronic environment of each atom, which is reflected in the NMR, IR, and MS data.

Caption: Molecular structure of **3-Fluoro-6-methylpyridin-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **3-Fluoro-6-methylpyridin-2-amine**, both ^1H and ^{13}C NMR will provide critical information about the connectivity and electronic environment of the hydrogen and carbon atoms.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the two aromatic protons on the pyridine ring.

| Proton | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---------------|--|--------------------------|---|
| CH_3 | ~2.3 - 2.5 | Singlet (s) | - |
| NH_2 | ~4.5 - 5.5 | Broad Singlet (br s) | - |
| H-4 | ~7.2 - 7.4 | Doublet of doublets (dd) | $J(\text{H-4, H-5}) \approx 8\text{-}9$, $J(\text{H-4, F}) \approx 2\text{-}3$ |
| H-5 | ~6.5 - 6.7 | Doublet (d) | $J(\text{H-5, H-4}) \approx 8\text{-}9$ |

Interpretation:

- CH_3 : The methyl protons are expected to appear as a singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.
- NH_2 : The amino protons will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be solvent-dependent.
- Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring will exhibit characteristic splitting patterns. H-5 is expected to be a doublet due to coupling with H-4. H-4 will likely be a doublet of doublets, coupling to both H-5 and the fluorine atom at the 3-position. The coupling to fluorine will be a smaller, long-range coupling.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. A key feature will be the carbon-fluorine coupling, which provides valuable structural information.

| Carbon | Predicted Chemical Shift (δ , ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
|---------------|--|---|---|
| CH_3 | ~18 - 22 | Singlet (or quartet in ^1H -coupled) | - |
| C-2 | ~150 - 155 | Doublet | $^1\text{J}(\text{C-F}) \approx 230\text{-}250$ |
| C-3 | ~140 - 145 | Doublet | $^2\text{J}(\text{C-F}) \approx 15\text{-}20$ |
| C-4 | ~125 - 130 | Doublet | $^3\text{J}(\text{C-F}) \approx 3\text{-}5$ |
| C-5 | ~110 - 115 | Singlet (or small doublet) | $^4\text{J}(\text{C-F}) \approx 0\text{-}2$ |
| C-6 | ~155 - 160 | Singlet | - |

Interpretation:

- CH_3 : The methyl carbon will appear at a typical upfield chemical shift.
- C-2 and C-3: These carbons, being directly bonded to and adjacent to the fluorine atom, will show significant downfield shifts and large one-bond (^1J) and two-bond (^2J) C-F coupling constants, respectively.^[2] The carbon directly attached to the fluorine (C-2) will exhibit the largest coupling constant.
- C-4: This carbon will show a smaller three-bond (^3J) coupling to the fluorine atom.
- C-5 and C-6: The C-5 carbon may show a very small four-bond coupling, while the C-6 carbon, being further away, is unlikely to show significant coupling to the fluorine.

Caption: Key predicted NMR correlations for **3-Fluoro-6-methylpyridin-2-amine**.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **3-Fluoro-6-methylpyridin-2-amine** is expected to be characterized by vibrations of the N-H, C-H, C=N, C=C, and C-F bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm ⁻¹) | Vibration | Intensity |
|--------------------------------|--|---------------|
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium |
| 3100 - 3000 | Aromatic C-H stretch | Weak |
| 2980 - 2850 | Aliphatic C-H stretch (CH ₃) | Weak |
| 1640 - 1600 | N-H bend (scissoring) | Medium-Strong |
| 1600 - 1450 | C=C and C=N ring stretching | Medium-Strong |
| 1350 - 1250 | Aromatic C-N stretch | Strong |
| 1250 - 1150 | C-F stretch | Strong |

Interpretation:

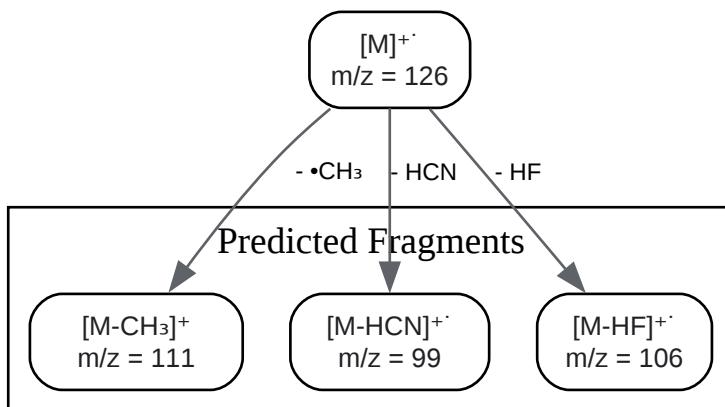
- N-H Vibrations:** The primary amine will give rise to two distinct N-H stretching bands, which is a characteristic feature for this functional group.[3][4] An N-H bending vibration is also expected at a lower frequency.[3]
- C-H Vibrations:** Both aromatic and aliphatic C-H stretching vibrations will be present, though they may be weak.
- Ring Vibrations:** The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations.
- C-N and C-F Stretches:** Strong absorption bands corresponding to the aromatic C-N and C-F stretching vibrations are anticipated. The C-F stretch is a particularly useful diagnostic peak for fluorinated compounds.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum:

- Molecular Ion (M^+): The molecular ion peak is expected at an m/z corresponding to the molecular weight of **3-Fluoro-6-methylpyridin-2-amine** ($C_6H_7FN_2$), which is approximately 126.13 g/mol. As the molecule contains an even number of nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.[6]
- Key Fragmentation Pathways:
 - Loss of a methyl radical ($\cdot CH_3$): A significant fragment at $[M-15]^+$ is expected due to the loss of the methyl group.
 - Loss of HCN: A common fragmentation pathway for pyridine derivatives is the loss of hydrogen cyanide, leading to a fragment at $[M-27]^+$.
 - Loss of HF: Elimination of hydrogen fluoride could result in a fragment at $[M-20]^+$.
 - Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a characteristic fragmentation for amines.[6][7]



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Caption: Predicted major fragmentation pathways for **3-Fluoro-6-methylpyridin-2-amine**.

Experimental Protocols

To obtain the spectroscopic data discussed in this guide, the following general experimental protocols can be employed.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Fluoro-6-methylpyridin-2-amine** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[\[8\]](#)
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation:
 - Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

- Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically $4000\text{-}400 \text{ cm}^{-1}$). Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition:
 - EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS). Set the electron energy to 70 eV.
 - ESI-MS: Infuse the sample solution directly into the ESI source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of **3-Fluoro-6-methylpyridin-2-amine**. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this important building block in their synthetic endeavors. The provided interpretations and experimental protocols serve as a valuable resource for scientists engaged in medicinal chemistry and drug discovery.

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